N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide
Description
N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide is a synthetic thiazole-pyrrole hybrid compound with a structurally complex framework. Its design integrates a 4-acetyl-substituted thiazole core linked via an enamide bridge to a 2,5-dimethyl-1-propylpyrrole moiety, further functionalized with a cyano group. Such hybrids are of significant interest in medicinal chemistry due to the inherent bioactivity of thiazoles (e.g., anti-inflammatory, antimicrobial) and pyrroles (e.g., enzyme inhibition, anticancer) .
Properties
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-6-22-11(2)7-14(12(22)3)8-15(9-19)17(24)21-18-20-16(10-25-18)13(4)23/h7-8,10H,5-6H2,1-4H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDJXTIDHSEZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=NC(=CS2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to its closest analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Thiazole Substitution :
- The 4-acetyl group in the target compound likely enhances electronic density and steric bulk compared to the phenyl group in or unsubstituted thiazole in . This modification could improve receptor binding affinity or metabolic stability.
This aligns with trends in prodrug design, where alkylation enhances bioavailability .
Linker Chemistry: The cyano-enamide linker is shared with , suggesting a conserved role in stabilizing the bioactive conformation or participating in hydrogen-bond interactions with enzymatic targets.
Bioactivity Trends :
- While the target compound lacks direct activity data, its structural analogs exhibit moderate COX inhibition. The acetyl and propyl groups may synergize to improve potency, though this requires experimental validation.
Contradictions and Gaps :
- The ester group in confers polarity, contrasting with the hydrophobic propyl group in the target compound. This divergence complicates direct bioactivity extrapolation.
- No studies directly compare the pharmacokinetics of acetylated vs. non-acetylated thiazoles in this scaffold, highlighting a critical research gap.
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